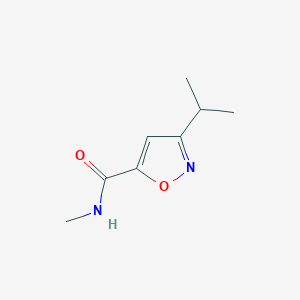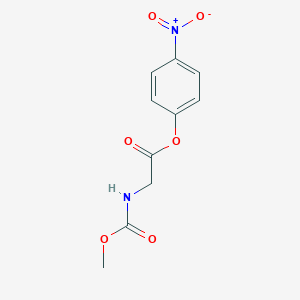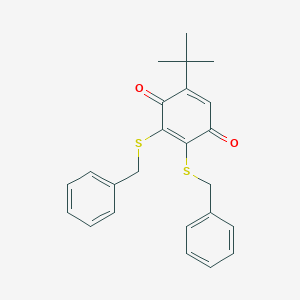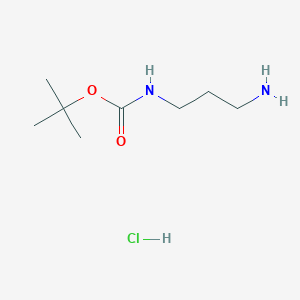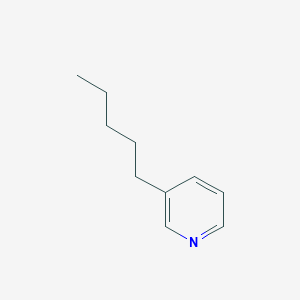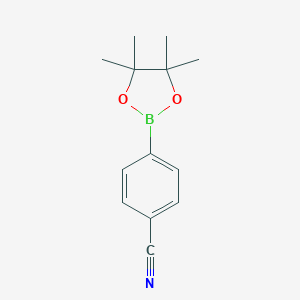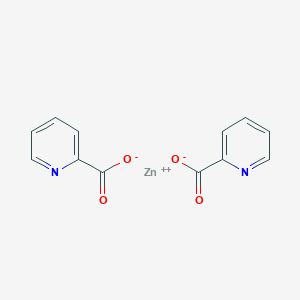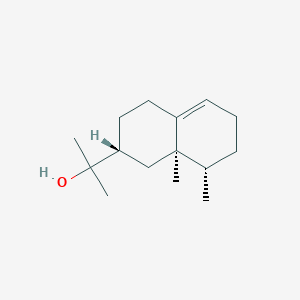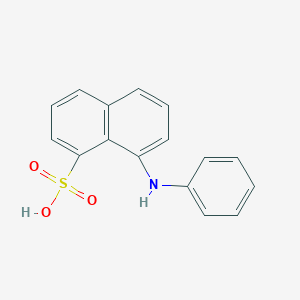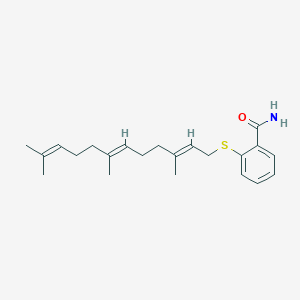![molecular formula C19H19ClN2O B157387 2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one CAS No. 10159-05-4](/img/structure/B157387.png)
2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one is a benzodiazepine derivative that has gained significant attention in scientific research due to its unique structure and potential therapeutic applications. This compound is a potent modulator of GABA receptors and exhibits anxiolytic, sedative, and anticonvulsant properties.
Mécanisme D'action
2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one is a potent modulator of GABA receptors, which are the primary inhibitory neurotransmitters in the brain. It binds to the benzodiazepine site on the GABA receptor, enhancing the binding of GABA and increasing the inhibitory effects of the neurotransmitter. This leads to a reduction in neuronal excitability and the anxiolytic, sedative, and anticonvulsant effects observed with this compound.
Effets Biochimiques Et Physiologiques
2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to a reduction in neuronal activity and anxiolysis. Additionally, this compound has been found to have antioxidant properties, reducing oxidative stress and inflammation in the brain. It has also been shown to have a neuroprotective effect, preventing neuronal damage and death in various models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one in lab experiments is its potent and specific modulation of GABA receptors. This allows for the precise study of the effects of GABAergic signaling on various physiological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders. Further studies are needed to determine the efficacy and safety of this compound in clinical settings. Additionally, the neuroprotective and antioxidant properties of this compound make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to explore the mechanisms underlying these effects and to develop new treatments based on this compound.
Méthodes De Synthèse
The synthesis of 2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one involves the condensation of 2-chloroaniline with ethyl acetoacetate, followed by cyclization with formaldehyde and reduction with sodium borohydride. This method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to exhibit anxiolytic, sedative, and anticonvulsant properties, making it a promising candidate for the treatment of anxiety disorders, insomnia, and epilepsy. Additionally, this compound has been found to have potential as a neuroprotective agent, with studies showing its ability to reduce oxidative stress and inflammation in the brain.
Propriétés
Numéro CAS |
10159-05-4 |
|---|---|
Nom du produit |
2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one |
Formule moléculaire |
C19H19ClN2O |
Poids moléculaire |
326.8 g/mol |
Nom IUPAC |
2-chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C19H19ClN2O/c1-2-22-17-8-7-14(20)11-16(17)19-15-6-4-3-5-13(15)9-10-21(19)12-18(22)23/h3-8,11,19H,2,9-10,12H2,1H3 |
Clé InChI |
OGJZLAXQLAPHAL-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl |
SMILES canonique |
CCN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R,7R)-7-Amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B157307.png)
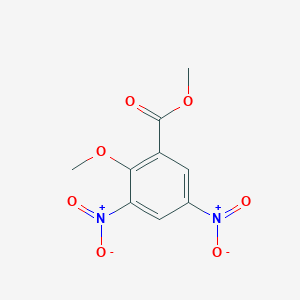
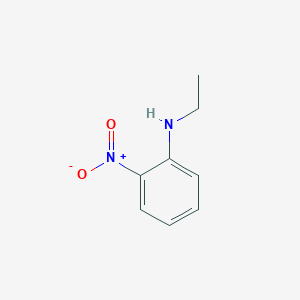
![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo]-](/img/structure/B157313.png)
